molecular formula C22H16Br2N2O4S B13931422 3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid CAS No. 532431-31-5

3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

Cat. No.: B13931422
CAS No.: 532431-31-5
M. Wt: 564.2 g/mol
InChI Key: GTXUYGHHZPDCGI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C22H16Br2N2O4S It is characterized by the presence of bromine atoms, a phenoxymethyl group, and a benzoylcarbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound .

Scientific Research Applications

3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

532431-31-5

Molecular Formula

C22H16Br2N2O4S

Molecular Weight

564.2 g/mol

IUPAC Name

3,5-dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C22H16Br2N2O4S/c23-15-10-17(21(28)29)19(18(24)11-15)25-22(31)26-20(27)14-8-6-13(7-9-14)12-30-16-4-2-1-3-5-16/h1-11H,12H2,(H,28,29)(H2,25,26,27,31)

InChI Key

GTXUYGHHZPDCGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3Br)Br)C(=O)O

Origin of Product

United States

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